

Comparative Guide to the Identification of Synthetic 1 α ,24,25-Trihydroxyvitamin D2

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Compound of Interest

Compound Name: 1 α , 24, 25-Trihydroxy VD2

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This guide provides a comparative analysis of synthetic 1 α ,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃VD₂) and its relevant alternatives, offering supporting data and detailed experimental protocols for identity confirmation. It is intended for researchers, scientists, and drug development professionals.

Introduction

Synthetic 1 α ,24,25-Trihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2. The precise confirmation of its chemical identity is critical for research and development due to the existence of structurally similar analogs and isomers that may exhibit different biological activities. This guide outlines the key analytical techniques and comparative data for the unambiguous identification of this compound.

Performance Comparison with Alternatives

The primary alternatives for comparison are its metabolic precursor, 1 α ,25-dihydroxyvitamin D2 (1,25-(OH)₂VD₂), and its vitamin D3 analog, 1 α ,24,25-trihydroxyvitamin D3 (1,24,25-(OH)₃VD₃). Their structural similarities necessitate high-resolution analytical methods for differentiation.

Physicochemical Properties

Property	1 α ,24,25-Trihydroxyvitamin D ₂	1 α ,25-Dihydroxyvitamin D ₂	1 α ,24,25-Trihydroxyvitamin D ₃
Molecular Formula	C ₂₈ H ₄₄ O ₄	C ₂₈ H ₄₄ O ₃	C ₂₇ H ₄₄ O ₄
Molecular Weight	444.65 g/mol	428.65 g/mol	432.63 g/mol
Monoisotopic Mass	444.32396 u	428.32905 u	432.32396 u
General Solubility	Soluble in organic solvents (e.g., ethanol, methanol, DMSO)	Soluble in organic solvents	Soluble in organic solvents

Analytical Data Comparison

The following tables summarize key analytical data for the identification of 1 α ,24,25-Trihydroxyvitamin D₂ and its comparison with alternatives.

Table 1: Mass Spectrometry Data (LC-MS/MS)

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Notes on Fragmentation
1 α ,24,25-(OH) ₃ VD ₂	445.3	Specific fragmentation data is not readily available in public databases. Expected to show sequential loss of water molecules from the hydroxyl groups and cleavage of the side chain.	The fragmentation pattern would be crucial for distinguishing it from its D3 analog.
1 α ,25-(OH) ₂ VD ₂	429.3	Data not specifically detailed in available results.	Fragmentation would involve water loss and side-chain cleavages.
1 α ,24,25-(OH) ₃ VD ₃	433.3	Data not specifically detailed in available results.	Isomeric with 1 α ,24,25-(OH) ₃ VD ₂ but may show subtle differences in fragment ion intensities.
General Vitamin D Metabolites	Common fragments arise from the loss of water (H ₂ O) and cleavage of the A-ring. [1]	Derivatization can be used to improve ionization efficiency and induce specific fragmentation patterns. [2] [3]	

Table 2: NMR Spectroscopy Data (¹H and ¹³C NMR)

Analyte	Key ¹ H NMR Chemical Shifts (ppm)	Key ¹³ C NMR Chemical Shifts (ppm)
1 α ,24,25-(OH) ₃ VD ₂	Specific assignments are not readily available in public databases. Expected signals for olefinic protons and protons adjacent to hydroxyl groups.	Specific assignments are not readily available. Expected signals for carbons bearing hydroxyl groups and olefinic carbons.
Vitamin D ₂ Analogs (General)	Olefinic protons (H-6, H-7, H-22, H-23) typically resonate between 5.0 and 6.5 ppm. Methyl proton signals are useful for identifying the side-chain structure. ^[4]	The carbon signals of the side chain are diagnostic for different vitamin D analogs. ^[4]
1 α ,25-(OH) ₂ VD ₃ (for comparison)	Specific assignments are well-documented in the literature.	Specific assignments are well-documented.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Analyte	Typical Column	Mobile Phase Example	Expected Elution Behavior
$1\alpha,24,25\text{-(OH)}_3\text{VD}_2$	C18 Reverse-Phase	Acetonitrile/Water or Methanol/Water gradient	Being more polar due to the additional hydroxyl group, it is expected to have a shorter retention time than $1\alpha,25\text{-(OH)}_2\text{VD}_2$ under reverse-phase conditions.
$1\alpha,25\text{-(OH)}_2\text{VD}_2$	C18 Reverse-Phase	Acetonitrile/Water or Methanol/Water gradient	Elutes later than the trihydroxy- metabolite.
$1\alpha,24,25\text{-(OH)}_3\text{VD}_3$	C18 Reverse-Phase	Acetonitrile/Water or Methanol/Water gradient	May have a slightly different retention time from its D_2 analog due to the difference in the side chain.

Table 4: UV-Vis Spectroscopy Data

Analyte	λ_{max} (in Ethanol)	Molar Absorptivity (ϵ)
$1\alpha,24,25\text{-(OH)}_3\text{VD}_2$	Expected around 265 nm	Expected to be similar to other vitamin D analogs with the same triene system.
Vitamin D_2	~265 nm	~18,200 $\text{L mol}^{-1} \text{cm}^{-1}$ [5]
Vitamin D_3	~265 nm	~18,300 $\text{L mol}^{-1} \text{cm}^{-1}$ [5]

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragmentation pattern for structural confirmation.

Methodology:

- Sample Preparation: Dissolve the synthetic compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
- Chromatographic Separation (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 50% to 95% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Mode: Full scan MS to identify the precursor ion $[M+H]^+$, followed by product ion scan (MS/MS) of the selected precursor.
 - Collision Energy: Optimize collision energy to obtain characteristic fragment ions.
 - Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with theoretical values and data from related vitamin D analogs.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure by analyzing the chemical environment of each proton and carbon atom.

Methodology:

- **Sample Preparation:** Dissolve approximately 1-5 mg of the synthetic compound in a deuterated solvent (e.g., CDCl_3 or CD_3OD) in an NMR tube.
- **^1H NMR Spectroscopy:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Identify key signals, including olefinic protons, protons on carbons bearing hydroxyl groups, and methyl group protons.
 - Perform 2D NMR experiments like COSY to establish proton-proton correlations.
- **^{13}C NMR Spectroscopy:**
 - Acquire a ^{13}C NMR spectrum (proton-decoupled).
 - Identify the carbon signals, particularly those of the hydroxylated carbons and the olefinic carbons.
 - Use 2D NMR techniques like HSQC to correlate proton and carbon signals for unambiguous assignment.[\[4\]](#)
- **Data Analysis:** Compare the obtained chemical shifts and coupling constants with published data for similar vitamin D analogs.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic compound and its retention time relative to known standards.

Methodology:

- **Sample Preparation:** Prepare a standard solution of the synthetic compound in the mobile phase at a known concentration (e.g., 10 $\mu\text{g}/\text{mL}$).
- **Chromatographic Conditions:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical isocratic mobile phase could be 80:20 acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 265 nm.[6]
- Injection Volume: 20 μ L.
- Data Analysis: Determine the retention time of the main peak. If available, co-inject with standards of potential impurities or related compounds to assess resolution.

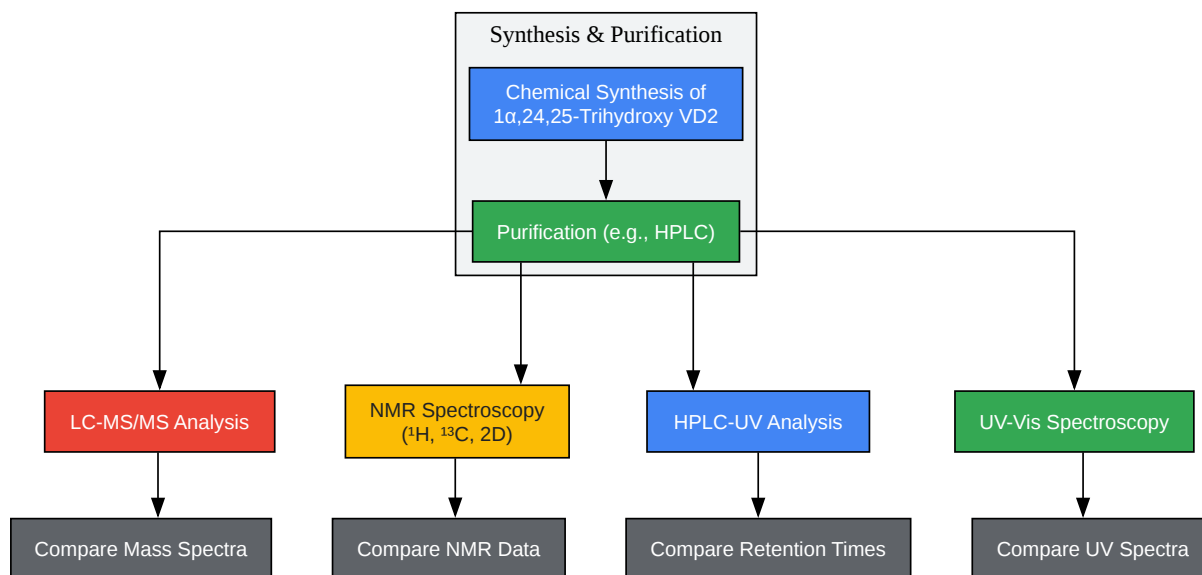
UV-Vis Spectroscopy

Objective: To confirm the presence of the characteristic conjugated triene system of the vitamin D scaffold.

Methodology:

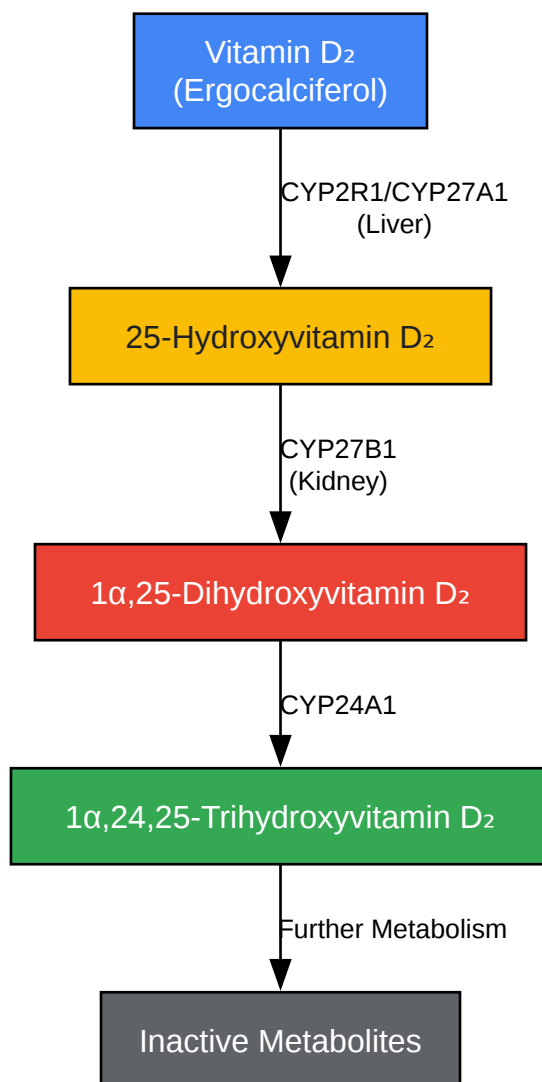
- Sample Preparation: Prepare a dilute solution of the synthetic compound in ethanol.
- Spectroscopic Measurement:
 - Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer.
 - Use ethanol as a blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). Vitamin D compounds typically exhibit a λ_{max} around 265 nm.[5]

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of 1α,24,25-Trihydroxyvitamin D₂.



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Caption: Simplified metabolic pathway of Vitamin D₂ leading to 1 α ,24,25-Trihydroxyvitamin D₂.

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